PROTAC 3 basado en Gefitinib

Descripción general

Descripción

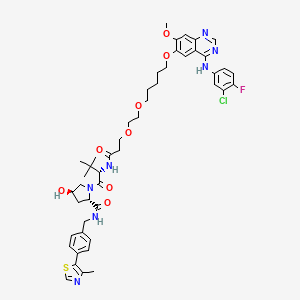

Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1.1 In cell-based assays, gefitinib-based PROTAC 3 induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion with half-maximal degradation (DC50) values of 22.3 and 11.7 nM, respectively, but does not induce degradation of wild-type EGFR at concentrations up to 10 μM.

Aplicaciones Científicas De Investigación

Objetivo EGFR

PROTAC 3 basado en Gefitinib se dirige al receptor del factor de crecimiento epidérmico (EGFR), que juega un papel crucial en la regulación del crecimiento celular, la proliferación y la diferenciación {svg_1}. Consiste en Gefitinib como la cabeza de guerra unida a un ligando que recluta VHL {svg_2}.

Resistencia a los fármacos contra el cáncer

This compound ha sido estudiado por su potencial para superar la resistencia a los fármacos contra el cáncer {svg_3}. Al secuestrar la maquinaria celular de degradación de proteínas ubiquitina-proteasoma, las quimeras de direccionamiento a proteolisis (PROTACs) como this compound ofrecen una modalidad terapéutica alternativa a los tratamientos contra el cáncer con diversas ventajas potenciales {svg_4}.

Degradación del EGFR mutado

This compound permite la degradación tanto del EGFR con deleción del exón 19 como de la isoforma mutante que contiene la mutación puntual activadora L858R, mientras que se conserva el EGFR de tipo salvaje {svg_5} {svg_6}. Esta degradación selectiva del EGFR mutado sobre el EGFR de tipo salvaje podría potencialmente reducir los efectos secundarios asociados con la inhibición del EGFR.

Superación de los mecanismos de resistencia

PROTACs como this compound pueden superar algunos de los mecanismos de resistencia a las terapias dirigidas tradicionales {svg_7}. Más recientemente, algunos grupos han comenzado a investigar el uso de PROTACs para degradar con éxito los objetivos mutados que confieren resistencia al cáncer contra los tratamientos de primera línea {svg_8}.

Potencial en malignidades intratables

Se han desarrollado PROTACs específicos para una serie de objetivos conocidos del cáncer en los últimos 5 años, que presentan nuevas opciones para la remisión en pacientes con malignidades previamente intratables y proporcionan una base para los compuestos de próxima generación {svg_9}.

Descubrimiento y desarrollo de fármacos

El desarrollo de this compound representa un avance significativo en el descubrimiento y desarrollo de fármacos. Ofrece un enfoque novedoso para contrarrestar la aparición de resistencia a los fármacos, que es un desafío importante en el campo de la oncología {svg_10}.

Mecanismo De Acción

Objetivo: Gefitinib-based PROTAC 3 se une al EGFR.

Ruta: El ligando VHL recluta el sistema celular de ubiquitina-proteasoma, lo que lleva a la ubiquitinación del EGFR y su posterior degradación.

Efecto: Los niveles reducidos de EGFR afectan la señalización celular, la proliferación y la supervivencia.

Análisis Bioquímico

Biochemical Properties

Gefitinib-based PROTAC 3 interacts with EGFR and VHL, inducing degradation of EGFR containing the activating mutation L858R or an exon 19 deletion . The nature of these interactions involves the binding of the EGFR inhibitor gefitinib to EGFR and the VHL ligand to VHL, forming a ternary complex that leads to the ubiquitination and subsequent degradation of EGFR .

Cellular Effects

In cellular processes, Gefitinib-based PROTAC 3 influences cell function by degrading EGFR, a key player in cell signaling pathways and cellular metabolism . This degradation can impact gene expression, as EGFR is known to activate several downstream pathways that regulate genes involved in cell proliferation, survival, and other functions .

Molecular Mechanism

The molecular mechanism of Gefitinib-based PROTAC 3 involves the formation of a ternary complex with EGFR and VHL, leading to the ubiquitination of EGFR . This post-translational modification signals for the degradation of EGFR via the proteasome, thereby reducing the levels of EGFR in the cell .

Temporal Effects in Laboratory Settings

The effects of Gefitinib-based PROTAC 3 change over time in laboratory settings. It induces degradation of EGFR with half-maximal degradation (DC50) values of 22.3 nM and 11.7 nM in HCC827 (exon 19 del) and H3255 (L858R mutation) cells, respectively . It does not induce degradation of wild-type EGFR at concentrations up to 10 μM .

Metabolic Pathways

Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

Subcellular Localization

Given its mechanism of action, it likely localizes to the cytoplasm where the ubiquitin-proteasome system is located .

Métodos De Preparación

Rutas sintéticas: Gefitinib-based PROTAC 3 se sintetiza conjugando gefitinib (un inhibidor del EGFR aprobado por la FDA) con el ligando VHL a través de un enlace.

Condiciones de reacción: Las rutas sintéticas específicas y las condiciones de reacción son propietarias, pero el diseño del compuesto implica una química de enlace precisa.

Producción industrial: La información sobre los métodos de producción industrial a gran escala no está ampliamente disponible debido a su naturaleza orientada a la investigación.

Análisis De Reacciones Químicas

Reacciones experimentadas: Gefitinib-based PROTAC 3 no experimenta reacciones químicas típicas como la oxidación o la reducción. En cambio, explota la maquinaria celular para la degradación específica de proteínas.

Reactivos y condiciones comunes: La síntesis del compuesto probablemente implica reacciones de acoplamiento, manipulaciones de grupos protectores y pasos de purificación.

Productos principales: El producto principal es la molécula PROTAC completamente ensamblada, lista para estudios celulares.

Aplicaciones de investigación científica: : Gefitinib-based PROTAC 3 tiene diversas aplicaciones:

Química: Sirve como una herramienta poderosa para estudios de degradación específica de proteínas.

Biología: Los investigadores lo utilizan para investigar la función del EGFR y las vías de degradación.

Medicina: Las aplicaciones terapéuticas potenciales incluyen el tratamiento del cáncer, especialmente en cánceres impulsados por EGFR.

Industria: Si bien no se utiliza directamente en la industria, sus principios inspiran el desarrollo de fármacos.

Comparación Con Compuestos Similares

Singularidad: La singularidad de Gefitinib-based PROTAC 3 radica en su especificidad de direccionamiento del EGFR y el diseño de PROTAC.

Compuestos similares: Existen otras PROTAC, pero ninguna refleja precisamente esta combinación de gefitinib y ligando VHL.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICKHWYZMNLEPJ-TZSMONEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57ClFN7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.